

Vps34-IN-1: A Deep Dive into its Discovery and Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vps34 (Vacuolar Protein Sorting 34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a critical role in fundamental cellular processes including autophagy and endosomal trafficking.[1][2] It specifically phosphorylates phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid messenger that recruits effector proteins containing PtdIns(3)P-binding domains like PX and FYVE domains.[3][4] Given its pivotal role, Vps34 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders.[5][6] This technical guide provides a comprehensive overview of the discovery and synthesis of **Vps34-IN-1**, a potent and selective inhibitor of Vps34.

Discovery of Vps34-IN-1

Vps34-IN-1 was first disclosed in a patent by Novartis (WO2012085815A1) and subsequently characterized as a highly selective and potent Vps34 inhibitor.[7][8] The compound, a bipyrimidinamine derivative, was identified as a valuable tool to probe the kinase-dependent functions of Vps34, distinguishing them from its scaffolding roles.[8]

The discovery of **Vps34-IN-1** marked a significant milestone in the field, as previous studies relied on non-specific PI3K inhibitors like wortmannin and 3-methyladenine, which also target



other PI3K classes.[2] The high selectivity of **Vps34-IN-1** allows for a more precise dissection of the cellular functions of Vps34.[3][7]

Synthesis of Vps34-IN-1

The synthesis of **Vps34-IN-1**, chemically named 1-[{2-[(2-chloropyridin-4yl)amino]-4'-(cyclopropylmethyl)-[4,5'-bipyrimidin]-2'-yl}amino]-2-methyl-propan-2-ol, is detailed in patent WO 2012085815 A1.[7] The synthesis is a multi-step process involving the construction of the bipyrimidine core followed by the addition of the side chains.

While the full, step-by-step synthesis protocol from the patent is extensive, the key steps generally involve:

- Formation of the pyrimidine rings: This is typically achieved through condensation reactions involving precursors like amidines and dicarbonyl compounds.
- Coupling of the pyrimidine rings: A cross-coupling reaction, such as a Suzuki or Stille coupling, is often employed to form the bipyrimidine core.
- Functionalization of the bipyrimidine core: The chloro and amino side chains are introduced through nucleophilic aromatic substitution reactions.

Researchers aiming to synthesize **Vps34-IN-1** should refer to the detailed procedures outlined in the aforementioned patent for specific reagents, reaction conditions, and purification methods.

Quantitative Data

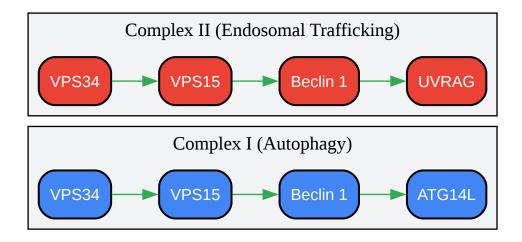
Vps34-IN-1 exhibits high potency and selectivity for Vps34 over other lipid and protein kinases. The key quantitative data is summarized in the table below.



Parameter	Value	Notes
Vps34 IC50	~25 nM	In vitro inhibition of recombinant Vps34-Vps15 complex.[9][10]
Selectivity	High	Does not significantly inhibit Class I or Class II PI3Ks, or a panel of over 340 other protein kinases.[3][7][11]
Cellular Activity	Dose-dependent	Induces a rapid, dose- dependent reduction of endosomal PtdIns(3)P levels within 1 minute of treatment.[7] [10]
Effect on SGK3	Rapid Inhibition	Causes a ~50-60% loss of SGK3 phosphorylation within 1 minute.[3][7]

Vps34 Signaling Pathways

Vps34 functions within two main, mutually exclusive complexes, known as Complex I and Complex II, which regulate distinct cellular pathways.[1][5]



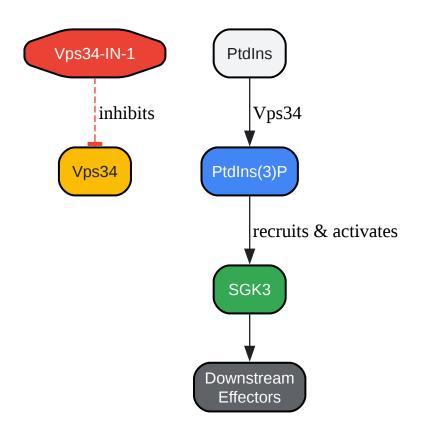
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Caption: The two major Vps34 complexes and their core subunits.

Complex I, containing ATG14L, is primarily involved in the initiation of autophagy.[1] Complex II, which contains UVRAG, is mainly associated with endosomal sorting and vesicle trafficking.[5] **Vps34-IN-1** inhibits the catalytic activity of Vps34 in both complexes, thereby affecting both autophagy and endosomal pathways.

The downstream signaling of Vps34 is mediated by the production of PtdIns(3)P, which leads to the recruitment of various effector proteins to membranes. One key downstream target identified using **Vps34-IN-1** is the serum- and glucocorticoid-regulated kinase 3 (SGK3), the only known protein kinase with a PtdIns(3)P-binding PX domain.[3][7]



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Caption: Simplified Vps34 signaling pathway and the inhibitory action of **Vps34-IN-1**.

Experimental Protocols

The discovery and characterization of **Vps34-IN-1** involved several key experimental protocols. Below are generalized methodologies for some of these critical assays.



In Vitro Vps34 Kinase Assay

This assay is used to determine the IC50 of **Vps34-IN-1** against the Vps34 enzyme.

- Reagents: Recombinant Vps34/Vps15 complex, phosphatidylinositol (PtdIns) substrate, [y-32P]ATP, kinase buffer, and **Vps34-IN-1** at various concentrations.
- Procedure: a. The Vps34/Vps15 complex is incubated with **Vps34-IN-1** for a defined period. b. The kinase reaction is initiated by adding the PtdIns substrate and [y-³²P]ATP. c. The reaction is allowed to proceed for a specific time and then stopped. d. The radiolabeled PtdIns(3)P product is separated from the unreacted [y-³²P]ATP using thin-layer chromatography (TLC) or another suitable method. e. The amount of PtdIns(3)P produced is quantified by autoradiography or scintillation counting. f. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PtdIns(3)P Measurement

This experiment assesses the effect of Vps34-IN-1 on PtdIns(3)P levels in cells.

- Reagents: Cells expressing a PtdIns(3)P-binding probe (e.g., GFP-FYVE), **Vps34-IN-1**, and cell culture reagents.
- Procedure: a. Cells are seeded and transfected with the PtdIns(3)P probe. b. The cells are treated with different concentrations of Vps34-IN-1 for various time points. c. The subcellular localization of the PtdIns(3)P probe is visualized using fluorescence microscopy. d. A decrease in the punctate, endosomal localization of the probe indicates a reduction in cellular PtdIns(3)P levels. e. Quantitative analysis of the fluorescence signal can be performed to determine the dose- and time-dependent effects of the inhibitor.

SGK3 Phosphorylation Assay

This assay measures the impact of **Vps34-IN-1** on the activity of the downstream effector SGK3.

 Reagents: Cell lysates from cells treated with Vps34-IN-1, antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif) and total SGK3, and Western blotting reagents.

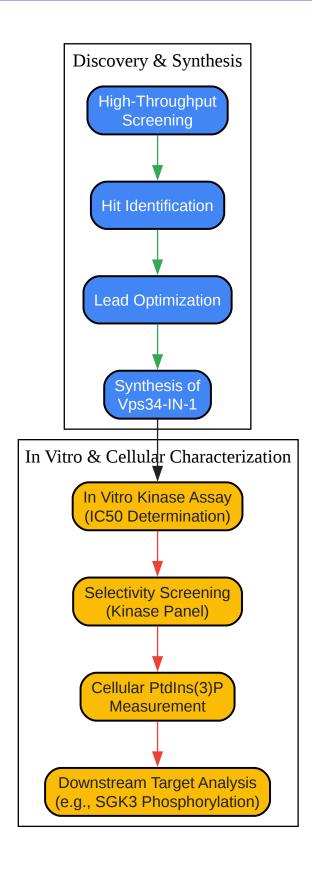


Procedure: a. Cells are treated with Vps34-IN-1 for the desired time. b. The cells are lysed, and the protein concentration is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with antibodies against phosphorylated and total SGK3. e. The protein bands are visualized and quantified using an appropriate detection system. f. The ratio of phosphorylated SGK3 to total SGK3 is calculated to determine the effect of the inhibitor.

Experimental Workflow

The discovery and characterization of a selective inhibitor like **Vps34-IN-1** typically follows a structured workflow.





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Caption: A typical workflow for the discovery and characterization of a selective kinase inhibitor.



Conclusion

Vps34-IN-1 is a powerful and selective chemical probe that has been instrumental in elucidating the cellular functions of Vps34. Its discovery has provided researchers with a crucial tool to study the roles of this unique lipid kinase in health and disease. This guide has provided a comprehensive overview of the discovery, synthesis, and key experimental methodologies associated with **Vps34-IN-1**, offering a valuable resource for professionals in the fields of cell biology, drug discovery, and biomedical research. The continued use of **Vps34-IN-1** and the development of next-generation inhibitors will undoubtedly further our understanding of Vps34 biology and its potential as a therapeutic target.

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